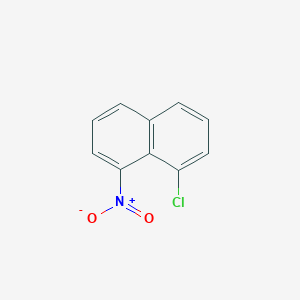

1-Chloro-8-nitronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-8-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-1-3-7-4-2-6-9(10(7)8)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHQXCPALCHOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208945 | |

| Record name | 1-Chloro-8-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-37-9 | |

| Record name | 1-Chloro-8-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-8-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-8-nitronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-8-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-8-nitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-8-nitronaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB6KA66348 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Chloro-8-nitronaphthalene from 1-nitronaphthalene

Executive Summary

Target Molecule: 1-Chloro-8-nitronaphthalene (CAS: 2999-89-5) Starting Material: 1-Nitronaphthalene Primary Application: Precursor for peri-substituted naphthalene dyes, pigments, and heterocyclic pharmacophores (e.g., benzo[de]isoquinolines).

This technical guide details the high-purity synthesis of 1-chloro-8-nitronaphthalene. While direct chlorination of 1-nitronaphthalene is theoretically possible, it suffers from poor regioselectivity, yielding complex mixtures of 1,5-, 1,8-, and poly-halogenated isomers that are difficult to separate. Therefore, this protocol utilizes the Dinitro-Reduction-Sandmeyer route. This pathway guarantees regiochemical integrity by establishing the 1,8-substitution pattern early via nitration, followed by precise functional group manipulation.

Strategic Route Analysis

The synthesis is divided into three critical phases:

-

Regioselective Nitration & Purification: Conversion of 1-nitronaphthalene to 1,8-dinitronaphthalene, with rigorous separation from the 1,5-isomer.

-

Zinin Reduction: Selective reduction of a single nitro group using sulfide reagents to yield 1-amino-8-nitronaphthalene.

-

Sandmeyer Reaction: Diazotization and chlorination to install the final halogen.

Figure 1: Strategic workflow for the regioselective synthesis of 1-Chloro-8-nitronaphthalene.

Phase 1: Nitration and Isomer Separation

The nitration of 1-nitronaphthalene directs the incoming nitro group primarily to the 5 and 8 positions (alpha positions of the unsubstituted ring). This results in a mixture of roughly 60-70% 1,8-dinitronaphthalene and 30-40% 1,5-dinitronaphthalene. Separation is achieved by exploiting the significantly lower solubility of the 1,5-isomer in organic solvents.

Protocol 1.1: Nitration

-

Reagents: 1-Nitronaphthalene (1.0 eq), Nitric Acid (fuming, 98%), Sulfuric Acid (98%).

-

Conditions: Temperature control is critical to prevent trinitration.

-

Dissolve 1-nitronaphthalene in concentrated sulfuric acid (5 mL/g) at 0–5 °C.

-

Add a mixture of fuming nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining internal temperature below 10 °C.

-

Allow the mixture to warm to 20–25 °C and stir for 3–4 hours.

-

Quench: Pour the reaction mixture onto crushed ice (500 g per 100 g substrate).

-

Filtration: Filter the crude solid precipitate, which contains both 1,5- and 1,8-isomers. Wash with water until neutral.

Protocol 1.2: Purification (The Key Step)

-

Principle: 1,5-Dinitronaphthalene is practically insoluble in cold acetone or benzene, whereas 1,8-dinitronaphthalene is soluble.

-

Dry the crude filter cake thoroughly.

-

Suspend the solid in refluxing acetone (10 mL/g) or pyridine.

-

Filter the mixture while hot.

-

Solid Residue: Consists of 1,5-dinitronaphthalene (Discard or store for other uses).

-

Filtrate: Contains the desired 1,8-dinitronaphthalene .[1]

-

-

Concentrate the filtrate to dryness or cool to precipitate pure 1,8-dinitronaphthalene.

-

Validation: Verify purity via Melting Point (170–172 °C for 1,8-isomer vs. 216–218 °C for 1,5-isomer).

Phase 2: Regioselective Zinin Reduction

To synthesize the target, one nitro group must be converted to an amine while leaving the other intact. Catalytic hydrogenation is difficult to control here; therefore, a chemical reduction using sodium sulfide (Zinin Reduction) is the industry standard for high selectivity.

Protocol

-

Reagents: 1,8-Dinitronaphthalene (1.0 eq), Sodium Sulfide Nonahydrate (

, 1.5 eq), Ethanol, Water.

-

Dissolution: Dissolve 1,8-dinitronaphthalene in refluxing ethanol (20 mL/g).

-

Reagent Preparation: Prepare a solution of sodium sulfide in a minimum amount of water.

-

Addition: Add the sulfide solution dropwise to the refluxing nitro-compound solution over 30 minutes.

-

Note: The solution will turn deep red/orange.

-

-

Reflux: Continue heating for 1–2 hours. Monitor by TLC (disappearance of dinitro starting material).

-

Workup:

-

Cool the mixture and pour into ice water.

-

The product, 1-amino-8-nitronaphthalene , precipitates as a dark red/brown solid.

-

Filter and recrystallize from ethanol/water.[2]

-

-

Yield: Typically 70–80%.

Phase 3: The Sandmeyer Reaction

The final transformation replaces the amino group with a chlorine atom via a diazonium salt intermediate.

Protocol

-

Reagents: 1-Amino-8-nitronaphthalene, Sodium Nitrite (

), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).

Step A: Diazotization

-

Suspend 1-amino-8-nitronaphthalene in concentrated HCl (3.0 eq) diluted with water.

-

Cool the suspension to 0–5 °C in an ice/salt bath.

-

Add an aqueous solution of

(1.1 eq) dropwise, keeping the temperature strictly below 5 °C. -

Stir for 20 minutes. The solution should become clear as the diazonium salt forms. Remove excess nitrous acid with a spatula tip of urea if necessary.

Step B: Substitution (Sandmeyer)

-

Prepare a solution of CuCl (1.2 eq) in concentrated HCl.

-

Slowly add the cold diazonium solution to the CuCl solution while stirring vigorously.

-

Caution: Nitrogen gas evolution will be vigorous.

-

-

Once addition is complete, warm the mixture to room temperature, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium complex.

-

Isolation:

-

Cool the mixture. The product, 1-chloro-8-nitronaphthalene , will precipitate or form an oil.

-

Extract with dichloromethane (DCM).

-

Wash the organic layer with water, 10% NaOH (to remove any phenolic byproducts), and brine.

-

Dry over

and evaporate.

-

Final Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/Ethyl Acetate).

Summary of Quantitative Data

| Parameter | Phase 1 (Nitration) | Phase 2 (Reduction) | Phase 3 (Sandmeyer) |

| Reaction Type | Electrophilic Aromatic Substitution | Zinin Reduction (Selective) | Radical-Nucleophilic Substitution |

| Key Reagents | |||

| Major Byproduct | 1,5-Dinitronaphthalene | 1,8-Diaminonaphthalene (if over-reduced) | 1-Hydroxy-8-nitronaphthalene |

| Typical Yield | ~90% (Isomer mix) | 70–80% | 65–75% |

| Purification | Fractional Crystallization (Acetone) | Recrystallization (Ethanol) | Chromatography / Recrystallization |

References

-

Nitration and Isomer Separation

-

Ward, E. R., & Johnson, C. D. (1961). Polynitronaphthalenes.[3] Part III. A quantitative study of the further nitration of the ten dinitronaphthalenes. Journal of the Chemical Society.[3] Link

-

Hodgson, H. H., & Ward, E. R. (1947). The separation of 1:5- and 1:8-dinitronaphthalenes.[3][4] Journal of the Chemical Society.[3]

-

-

Selective Reduction (Zinin)

-

Sandmeyer Reaction

-

Hodgson, H. H., & Walker, J. (1933). The diazotisation of aromatic nitro-amines and the prevention of diaryl formation in the Sandmeyer reaction.[3] Journal of the Chemical Society.[3] Link

-

Krasnokutskaya, E. A., et al. (2007).[13] A New, One-Step, Effective Protocol for the Iodination/Chlorination of Aromatic Compounds. Synthesis.[5][6][7][8][9][10][11][12][14] Link

-

Sources

- 1. CN101823968A - Method for preparing 1, 8-diaminonaphthalene by reducing 1, 8-dinitronaphthalene with hydrazine hydrate - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]

- 5. scitepress.org [scitepress.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,8-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 9. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]

- 10. Sandmeyer and related reactions - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to the Research Applications of 1-Chloro-8-nitronaphthalene: A Versatile Building Block for Advanced Materials and Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-Chloro-8-nitronaphthalene, a unique aromatic compound poised for significant applications across various scientific disciplines. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a carefully structured narrative grounded in scientific principles and practical insights. We will delve into the synthesis, reactivity, and, most importantly, the untapped potential of this molecule as a key building block in the development of novel materials and therapeutic agents.

Understanding 1-Chloro-8-nitronaphthalene: A Molecule of Strategic Importance

1-Chloro-8-nitronaphthalene is a disubstituted naphthalene derivative with the chemical formula C₁₀H₆ClNO₂.[1] Its structure, featuring a chloro and a nitro group in a peri configuration (at the 1 and 8 positions), creates a sterically strained and electronically distinct environment. This unique arrangement is the cornerstone of its reactivity and the foundation for its potential applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| CAS Number | 602-37-9 | [2] |

| Appearance | Yellow crystalline solid | Inferred from properties of nitronaphthalenes |

| Melting Point | 95.8°C | ChemicalBook |

The presence of both a good leaving group (chloro) and a strongly electron-withdrawing group (nitro) on the naphthalene core makes 1-Chloro-8-nitronaphthalene a highly valuable intermediate for the synthesis of a wide array of complex organic molecules.

Synthesis of 1-Chloro-8-nitronaphthalene: A Two-Step Approach

The primary route to 1-Chloro-8-nitronaphthalene involves a two-step synthetic sequence starting from naphthalene.

Step 1: Nitration of Naphthalene to 1-Nitronaphthalene

The first step is the electrophilic nitration of naphthalene to yield 1-nitronaphthalene. This is a well-established and high-yielding reaction.[3]

Reaction Scheme:

A schematic of the nitration of naphthalene.

Experimental Protocol: Synthesis of 1-Nitronaphthalene

This protocol is adapted from established methods for the nitration of aromatic compounds.[4][5]

Materials:

-

Naphthalene (20g)

-

Concentrated Sulfuric Acid (95%, 25 mL)

-

Concentrated Nitric Acid (70%, 14 mL)

-

Glacial Acetic Acid (~60 mL)

-

Ethanol (90%, ~170 mL for crystallization)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve 20 g of naphthalene in approximately 60 mL of glacial acetic acid.

-

Prepare a nitrating mixture by carefully adding 25 mL of concentrated sulfuric acid to 14 mL of concentrated nitric acid in a separate flask, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture to the naphthalene solution with constant stirring, maintaining the reaction temperature between 50-60°C using a water bath.

-

After the addition is complete, continue stirring at 60°C for one hour.

-

Carefully pour the reaction mixture into a beaker containing approximately 800 mL of ice-cold water.

-

The crude 1-nitronaphthalene will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.

-

Recrystallize the crude product from 90% ethanol to obtain pure 1-nitronaphthalene.

Expected Yield: 85-95%

Step 2: Chlorination of 1-Nitronaphthalene

The second step involves the electrophilic chlorination of 1-nitronaphthalene. The nitro group is a meta-director; however, in the case of naphthalene, the substitution pattern is more complex. The major products of the chlorination of 1-nitronaphthalene are 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene. The regioselectivity can be influenced by the choice of chlorinating agent and reaction conditions.

Reaction Scheme:

A schematic of the chlorination of 1-nitronaphthalene.

Experimental Protocol: Synthesis of 1-Chloro-8-nitronaphthalene

Materials:

-

1-Nitronaphthalene

-

Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)

-

A Lewis acid catalyst (e.g., FeCl₃, AlCl₃)

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

Procedure:

-

Dissolve 1-nitronaphthalene in an inert solvent in a reaction vessel equipped with a gas inlet and a stirrer.

-

Add a catalytic amount of a Lewis acid.

-

Bubble chlorine gas through the solution at a controlled rate, or add the chlorinating agent dropwise, while maintaining a specific reaction temperature (this would need to be optimized).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by adding water or a suitable quenching agent.

-

Separate the organic layer, wash it with a sodium bicarbonate solution and then with water.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and remove the solvent under reduced pressure.

-

The resulting mixture of isomers would require separation, likely through column chromatography, to isolate the 1-Chloro-8-nitronaphthalene.

Potential Research Applications: A Gateway to Novel Chemistries

The true value of 1-Chloro-8-nitronaphthalene lies in its potential as a versatile precursor for a range of high-value molecules. The chloro and nitro groups can be independently or sequentially transformed, providing access to a diverse array of 1,8-disubstituted naphthalene derivatives.

Synthesis of 1,8-Disubstituted Naphthalene Building Blocks

The peri-substitution pattern of 1-Chloro-8-nitronaphthalene allows for the synthesis of unique and sterically constrained molecules with interesting properties.

Workflow for Derivatization:

Potential derivatization pathways for 1-Chloro-8-nitronaphthalene.

The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or using reducing agents like tin(II) chloride in hydrochloric acid.[3] This would yield 1-chloro-8-aminonaphthalene, a valuable bifunctional intermediate.

Experimental Protocol: Reduction of 1-Chloro-8-nitronaphthalene

This is a generalized protocol based on standard nitro group reduction methods.

Materials:

-

1-Chloro-8-nitronaphthalene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Suspend 1-Chloro-8-nitronaphthalene in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Reflux the reaction mixture for a few hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until a basic pH is reached.

-

The product, 1-chloro-8-aminonaphthalene, can be extracted with an organic solvent like ethyl acetate.

-

Wash the organic layer with water, dry it over an anhydrous salt, and remove the solvent to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

The chloro group at the 1-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 8-position. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of 8-nitro-1-substituted naphthalenes.[6]

Experimental Protocol: Nucleophilic Substitution with an Amine

This is a generalized protocol based on nucleophilic aromatic substitution principles.

Materials:

-

1-Chloro-8-nitronaphthalene

-

A primary or secondary amine

-

A base (e.g., K₂CO₃, Et₃N)

-

A polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve 1-Chloro-8-nitronaphthalene in a polar aprotic solvent in a reaction vessel.

-

Add the amine and a base to the solution.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and stir for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the product by column chromatography or recrystallization.

Precursor to Naphthalimide Dyes and Fluorescent Probes

1,8-Naphthalimides are a class of compounds known for their strong fluorescence and are used as dyes and fluorescent probes in various biological and material science applications.[7][8] 1-Chloro-8-nitronaphthalene can serve as a precursor to functionalized naphthalic anhydrides, which can then be converted to naphthalimides.

Hypothetical Synthetic Pathway to a Naphthalimide Derivative:

A potential route to functionalized naphthalimide dyes.

Potential in Drug Discovery and Agrochemicals

The naphthalene scaffold is present in numerous biologically active compounds. The ability to introduce diverse functionalities at the 1 and 8 positions of the naphthalene ring using 1-Chloro-8-nitronaphthalene as a starting material opens up avenues for the synthesis of novel compounds with potential therapeutic or agrochemical properties. The unique steric and electronic features of peri-substituted naphthalenes can be exploited to design molecules that interact specifically with biological targets.

Conclusion and Future Outlook

1-Chloro-8-nitronaphthalene is a molecule with considerable, yet largely unexplored, potential. Its unique structure and reactivity make it an ideal starting point for the synthesis of a wide range of 1,8-disubstituted naphthalene derivatives. The applications of these derivatives span from advanced materials, such as fluorescent dyes and OLEDs, to the life sciences, with potential for the development of new pharmaceuticals and agrochemicals.

This guide has outlined the fundamental chemistry of 1-Chloro-8-nitronaphthalene and provided a framework for its application in research. The detailed experimental protocols, while generalized, offer a starting point for researchers to develop specific synthetic methodologies. The true potential of this versatile building block will undoubtedly be unlocked through further creative and rigorous scientific investigation.

References

- Google Patents. (n.d.). Method for producing 1-nitronaphthalene.

-

Zhang, Y., et al. (2017). 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift. ACS Omega, 2(10), 6953-6959. Retrieved from [Link]

-

LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitronaphthalene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. Retrieved from [Link]

-

Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

-

YouTube. (2022). 1-nitronaphthalene : Organic synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 8-Nitronaphthalen-1-amine. Retrieved from [Link]

-

Abdel-Hamid, M. K., et al. (2017). Synthesis of 1,8-naphthalimide derivatives. ResearchGate. Retrieved from [Link]

-

Singh, P., & Kumar, M. (2017). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. ResearchGate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 1-Chloro-8-nitronaphthalene. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-CHLORO-8-NITRONAPHTHALENE. Retrieved from [Link]

-

Hill, M. D., et al. (2010). 1,8-Naphthalimide derivatives: new leads against dynamin I GTPase activity. Journal of Medicinal Chemistry, 53(15), 5563-5573. Retrieved from [Link]

-

MedCrave. (2023). Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Retrieved from [Link]

- Google Patents. (n.d.). 1,8-naphthalimide derivative, preparation method therefor and use thereof.

Sources

- 1. 8-Nitronaphthalen-1-amine | C10H8N2O2 | CID 271812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-8-nitronaphthalene | SIELC Technologies [sielc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis and Investigation of Derivatives of 1,8-Naphthalimide with a Red Emission via an Aromatic Nucleophilic Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103288689A - Preparation method of 1-naphthylamine 8-sulfonic acid - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

The Nitronaphthalene Scaffold: Historical Genesis, Synthetic Regiochemistry, and Toxicological Profiling

Executive Summary

The discovery of nitronaphthalene derivatives represents a pivotal moment in the transition from alchemy to structural organic chemistry. First isolated by Auguste Laurent in 1835, these compounds challenged early 19th-century theories of atomic arrangement and laid the industrial foundation for the synthetic dye revolution.

For the modern researcher, nitronaphthalenes serve as a dual-edged case study: they are classic examples of kinetically controlled regioselectivity in aromatic substitution, yet they also represent a significant toxicological hazard requiring rigorous handling protocols. This guide analyzes the historical synthesis methods, provides optimized modern protocols for isomer separation, and details the metabolic activation pathways relevant to current pharmaceutical safety profiling.

Historical Genesis: The Nucleus Theory (1835)

Before the structural definitions of Kekulé, French chemist Auguste Laurent undertook the chlorination and nitration of naphthalene. In 1835, he successfully isolated 1-nitronaphthalene (then called nitronaphthalase), observing that the "naphthalene nucleus" remained intact while hydrogen was substituted.

This work was radical. It directly contradicted the prevailing "Dualistic Theory" of Berzelius, which posited that electronegative elements (like nitro groups) could not replace electropositive hydrogen without destroying the molecule. Laurent’s persistence led to the "Nucleus Theory," a precursor to modern substitution theory, which fundamentally changed how chemists visualized aromatic stability.

The Industrial Dye Revolution

By the late 19th century, the reduction of nitronaphthalenes to naphthylamines became the economic engine of the chemical industry.

-

1-Nitronaphthalene

-

Isomer Challenges: The demand for specific colors required the 2-isomer (

-naphthylamine), which could not be efficiently produced via direct nitration, leading to the development of indirect synthetic routes like the Bucherer reaction.

Technical Deep Dive: Synthesis & Regioselectivity

The nitration of naphthalene is a textbook example of Electrophilic Aromatic Substitution (

Mechanistic Causality

The nitronium ion (

-

-Attack (Position 1): The cationic intermediate preserves the aromaticity of the second ring in 2 of its resonance structures. This transition state has lower activation energy (

- -Attack (Position 2): The intermediate disrupts the aromaticity of the second ring more significantly (only 1 resonance structure preserves the benzenoid sextet).

Result: Under standard conditions (

Visualization: Synthesis & Isomerization Pathways

Figure 1: Kinetic control favors the alpha-pathway. Direct synthesis of the 2-isomer is inefficient, necessitating alternative routes (e.g., Bucherer reaction) for high yields.

Experimental Protocols

Protocol A: Standard Synthesis of 1-Nitronaphthalene

Objective: High-yield synthesis under kinetic control.

Reagents:

-

Naphthalene (128 g, 1.0 mol)

-

Nitric Acid (60%, 103 g)

-

Sulfuric Acid (80%, 300 g)

Methodology:

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve naphthalene in the sulfuric acid.

-

Addition: Cool the mixture to 50°C . Add nitric acid dropwise over 1 hour. Crucial: Do not allow temperature to exceed 55°C to prevent dinitration.

-

Digestion: Stir for 6 hours at 60°C.

-

Separation: The product will separate as an oil layer on top of the spent acid.

-

Purification:

-

Decant the acid.[2]

-

Wash the organic layer with boiling water (removes acid and unreacted naphthalene via steam distillation).

-

Recrystallize from ethanol.

-

Validation:

-

Melting Point: 59–61°C.

-

TLC: Silica gel (Hexane/Ethyl Acetate 9:1).

~0.6.[2]

Protocol B: The "Impossible" Isomer – Synthesis of 2-Nitronaphthalene

Context: Direct nitration is not viable for the 2-isomer. The "Expert" route utilizes the Sandmeyer reaction via 2-naphthylamine (historically) or modern diazonium chemistry.

Methodology (Diazo-Route):

-

Precursor: Start with 2-naphthylamine (Note: Carcinogenic, handle in glovebox) or generate via Bucherer reaction from 2-naphthol.

-

Diazotization: Dissolve amine in

(fluoroboric acid) at -5°C. Add -

Substitution: Treat the isolated diazonium salt with sodium nitrite (

) in the presence of copper powder (Gattermann-type) or simply heat the diazonium cobaltinitrite complex. -

Yield: This indirect method yields >70% 2-nitronaphthalene, bypassing the kinetic constraint of direct nitration.

Toxicological Profiling & Metabolic Activation

In drug development, the nitronaphthalene scaffold is often flagged as a structural alert. Unlike naphthalene (which causes nasal toxicity), 1-nitronaphthalene is a potent lung toxicant .

Mechanism of Action: Metabolic Activation

The toxicity is not intrinsic to the parent molecule but results from bioactivation by Cytochrome P450 enzymes (specifically CYP2F isoforms in the lung).

-

Reduction: Nitro group is reduced to hydroxylamine (minor pathway).

-

Epoxidation (Critical): CYP2F metabolizes the ring to 1-nitronaphthalene-5,6-oxide or 7,8-oxide .

-

Adduction: These electrophilic epoxides bind covalently to cysteine residues in cellular proteins, causing cytotoxicity and necrosis in Clara cells (club cells).

Quantitative Toxicity Data

| Compound | Primary Target Organ (Rodent) | Key Enzyme | LD50 (Oral, Rat) |

| Naphthalene | Nasal Epithelium | CYP2F2 | 490 mg/kg |

| 1-Nitronaphthalene | Lung (Clara Cells) | CYP2F4 | 100-120 mg/kg |

| 2-Nitronaphthalene | Bladder / Liver | CYP1A2 | >1000 mg/kg |

Visualization: Metabolic Toxicity Pathway

Figure 2: The bioactivation pathway of 1-nitronaphthalene. The balance between Glutathione (GSH) detoxification and protein adduction determines the threshold for lung injury.

References

-

Laurent, A. (1835). Sur la Nitronaphtalase. Annales de Chimie et de Physique. Link

-

Booth, G. (2000).[3] Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry.[3] Wiley-VCH.[3] Link

-

Watt, K. C., & Buckpitt, A. R. (2000). Species differences in the regioselectivity of 1-nitronaphthalene metabolism. Drug Metabolism and Disposition, 28(4), 376-378. Link

-

Phousongphouang, P. T., et al. (2003).[4] Atmospheric chemistry of naphthalene and 1- and 2-nitronaphthalene. Atmospheric Environment. Link

-

National Toxicology Program. (2025). Report on Carcinogens: Nitronaphthalenes. NIH. Link

Sources

A Technical Guide to the Reactivity Profile of Monochlorinated Nitronaphthalenes

Executive Summary: Monochlorinated nitronaphthalenes are a pivotal class of aromatic compounds, serving as versatile intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. Their chemical behavior is dominated by the interplay between the electron-withdrawing nitro group and the halogen substituent on the fused ring system. This guide provides an in-depth analysis of their reactivity, focusing on the mechanistic principles of nucleophilic aromatic substitution, the challenges of electrophilic substitution, and the synthetic utility of nitro group reduction. By understanding the causal relationships between substituent positioning and reaction outcomes, researchers can strategically design synthetic pathways and predict product formation. This document offers field-proven insights, detailed experimental protocols, and a comprehensive reference base for scientists and drug development professionals.

The Reactivity Landscape: An Introduction

The reactivity of monochlorinated nitronaphthalenes is not monolithic; it is a nuanced landscape shaped by the positional isomerism of the chloro and nitro groups. The powerful electron-withdrawing nature of the nitro group fundamentally alters the electron density of the naphthalene core. This effect is twofold: it deactivates the ring system towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (SNAr). The chlorine atom, while also deactivating, acts as an excellent leaving group in SNAr reactions. The core of understanding this class of compounds lies in appreciating how their relative positions dictate which reaction pathway is favored and determine the regiochemical outcome.

Key Synthetic Routes

Access to specific isomers of monochlorinated nitronaphthalenes is primarily achieved through two strategic electrophilic aromatic substitution reactions: the chlorination of a nitronaphthalene or the nitration of a chloronaphthalene. The choice of strategy depends on the desired substitution pattern, as the directing effects of the initial substituent govern the position of the second.

Chlorination of Nitronaphthalenes

Introducing a chlorine atom to a pre-existing nitronaphthalene ring is complicated by the deactivating nature of the nitro group. The reaction requires catalysts and careful condition control. The nitro group directs incoming electrophiles, but not in the simple ortho/meta/para fashion seen in benzene. Substitution typically occurs on the ring that does not bear the nitro group. For instance, the chlorination of 1-nitronaphthalene produces a mixture of isomers, highlighting the complexity of directing effects in fused-ring systems.[1]

| Starting Material | Major Chlorination Products |

| 1-Nitronaphthalene | 1-Chloro-5-nitronaphthalene, 1-Chloro-8-nitronaphthalene |

This table summarizes the primary products from the chlorination of 1-nitronaphthalene, demonstrating substitution on the unsubstituted ring.[1]

Nitration of Chloronaphthalenes

Conversely, the nitration of a chloronaphthalene is often a more predictable route. The chloro group is a deactivating but ortho- and para-directing substituent. In naphthalene, this translates to directing the incoming nitronium ion (NO₂⁺) primarily to the alpha-positions of the ring system. The kinetic product is favored at lower temperatures, resulting from the more stable carbocation intermediate formed during alpha-attack.[2]

Core Reactivity Profiles

The utility of monochlorinated nitronaphthalenes stems from three principal transformations: nucleophilic aromatic substitution, reduction of the nitro group, and, to a lesser extent, further electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Pathway

The most significant reaction pathway for monochlorinated nitronaphthalenes is nucleophilic aromatic substitution (SNAr).[3] This reaction is highly efficient when the nitro group is positioned to stabilize the intermediate carbanion.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[5] The reaction is only facile if the powerful electron-withdrawing nitro group is located ortho or para to the site of attack.[3] This specific positioning allows the negative charge of the intermediate to be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization.[5][6] The final step is the elimination of the chloride ion, which restores the aromaticity of the ring.

Caption: The SNAr mechanism: addition of a nucleophile to form a stabilized Meisenheimer complex, followed by elimination of the leaving group.

This protocol describes a typical SNAr reaction, where a chloronitronaphthalene is converted to a methoxy derivative. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation (e.g., Na⁺) without hindering the nucleophilicity of the methoxide.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methoxide by dissolving sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere (N₂ or Ar).

-

Reaction Setup: Carefully evaporate the excess methanol under reduced pressure. Add anhydrous dimethylformamide (DMF) to dissolve the sodium methoxide.

-

Substrate Addition: Add 1-chloro-4-nitronaphthalene (1.0 eq) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy for the initial nucleophilic attack, which is the rate-determining step.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into ice-water. The product will often precipitate and can be collected by vacuum filtration.

-

Purification: Wash the crude solid with water to remove inorganic salts. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 1-methoxy-4-nitronaphthalene.

Reduction of the Nitro Group: Gateway to Amines

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding valuable chloro-substituted naphthylamines. This reaction can be achieved through several methods, with the choice often dictated by cost, scale, and functional group tolerance.

The Béchamp reduction, which uses iron metal in the presence of a mineral acid like HCl, is a cost-effective and robust method for large-scale industrial synthesis.[7][8][9] The reaction is heterogeneous, with the iron acting as the electron donor to reduce the nitro group in a stepwise fashion.[10]

-

Setup: To a round-bottom flask fitted with a reflux condenser and mechanical stirrer, add 1-chloro-5-nitronaphthalene (1.0 eq), iron powder (3.0 eq), and ethanol/water (e.g., 5:1 v/v).

-

Initiation: Heat the stirred slurry to approximately 60-70 °C. Add a small portion of concentrated HCl (approx. 0.1 eq) to initiate the reaction. The acid serves to activate the iron surface and act as an electrolyte.[8]

-

Progression: The reaction is exothermic. Maintain a gentle reflux by controlling the stirring rate and external heating. The reaction progress can be visually monitored by the disappearance of the yellow color of the nitro compound and the formation of iron oxides.

-

Completion: After 2-3 hours, or once TLC analysis shows complete consumption of the starting material, cool the reaction mixture.

-

Workup: Add a saturated solution of sodium carbonate or sodium hydroxide to the flask until the mixture is basic (pH > 9). This step neutralizes the excess acid and precipitates iron hydroxides.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or toluene. The mixture may need to be filtered through a pad of celite to remove the fine iron oxide sludge.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 1-chloro-5-naphthylamine can be purified by column chromatography or recrystallization.

Caption: A standard workflow for the Béchamp reduction of a monochlorinated nitronaphthalene.

For laboratory-scale synthesis and substrates with acid-sensitive functional groups, catalytic hydrogenation is a cleaner alternative.[11] Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are used with hydrogen gas.[12] This method typically proceeds with high yield and selectivity, reducing the nitro group without affecting the chloro substituent (hydrodehalogenation can occur under harsh conditions).[13][14]

Electrophilic Substitution: A Challenging Transformation

Attempting further electrophilic substitution on a monochlorinated nitronaphthalene is synthetically challenging. Both the nitro and chloro groups are deactivating, making the naphthalene ring significantly less nucleophilic than the parent system.[15] The nitro group is one of the most powerful deactivating groups.[15] Any subsequent electrophilic attack will be sluggish and require harsh reaction conditions. If a reaction is forced, substitution will preferentially occur on the ring that is less deactivated—typically the ring not containing the nitro group.[16]

Environmental & Toxicological Considerations

Monochlorinated nitronaphthalenes, as part of the broader class of chlorinated aromatic compounds, are of environmental interest. Their persistence and potential for bioaccumulation are concerns.[17][18][19][20] The toxicity of chlorinated naphthalenes has been documented, with effects including hepatotoxicity (liver damage) and chloracne, a severe skin condition.[21][22][23][24] The degree of chlorination often correlates with toxicity.[21] While specific data on every monochlorinated nitronaphthalene isomer is limited, they should be handled with appropriate safety precautions as potentially toxic and persistent substances. Microbial degradation pathways for chlorinated nitroaromatics exist but are often slow.[17][25]

Conclusion

The reactivity of monochlorinated nitronaphthalenes is a prime example of substituent-directed chemistry. The electron-withdrawing nitro group is the dominant controlling factor, strongly activating the ring for nucleophilic aromatic substitution at ortho and para positions while deactivating it towards electrophilic attack. The reduction of the nitro group provides a reliable entry point to synthetically useful aminonaphthalenes. A thorough understanding of these reactivity principles, particularly the mechanistic underpinnings of the SNAr reaction, is essential for any scientist working with this important class of chemical intermediates.

References

-

Pandey, P. K., et al. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277. [Link]

-

The Problem of Possible Systemic Effects from Certain Chlorinated Hydrocarbons. (n.d.). CAB Abstracts. [Link]

-

Pandey, P. K., et al. (2012). Degradation of chlorinated nitroaromatic compounds by genetically engineered bacteria. ResearchGate. [Link]

-

Pandey, P. K., et al. (2012). Degradation of chlorinated nitroaromatic compounds. ProQuest. [Link]

-

Study on Catalytic Hydrogenation of P-Chloronitrobenzene by CTAB-Pd Nanoparticles. (n.d.). Wiser.org. [Link]

-

Chemical Properties of naphthalene || Electrophilic Substitution Reactions (ESR) || Dr. Bharat Baria. (2022, April 14). YouTube. [Link]

-

Pandey, P. K., et al. (2012). (PDF) Degradation of chlorinated nitroaromatic compounds. ResearchGate. [Link]

-

Béchamp reduction. (n.d.). Wikipedia. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts. [Link]

-

Electrophilic Attack on Polycyclic Aromatic Compounds. (n.d.). Furman Chemistry 120 - PBworks. [Link]

-

CHLORINATED NAPHTHALENES (CICAD 34, 2001). (n.d.). Inchem.org. [Link]

-

Chen, Y., & Lee, D. (2013). Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO 2 Catalysts: Effects of Reduction Methods. Modern Research in Catalysis, 2(2), 25-34. [Link]

-

Electrophilic substitution of Naphthalene. (2024, March 15). Chemistry for everyone - WordPress.com. [Link]

-

Bechamp Reduction. (2017, May 16). Chem-Station Int. Ed.[Link]

-

Bechamp Reduction. (n.d.). Pharmapproach.com. [Link]

-

Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. (n.d.). ACS Publications. [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. [Link]

-

Chemists' Guide to Béchamp Reduction. (n.d.). Scribd. [Link]

-

Nucleophilic aromatic substitution I (video). (n.d.). Khan Academy. [Link]

-

(PDF) Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. (2025, October 8). ResearchGate. [Link]

-

Environmental Hazard Assessment Report: Chlorinated Naphthalenes. (n.d.). epa nepis. [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. [Link]

-

[An outline of chloro-organic compound toxicology]. (n.d.). PubMed. [Link]

-

Electrophilic Substitution Reaction of Naphthalene. (n.d.). Scribd. [Link]

-

The chlorination of 1-nitronaphthalene. (2025, August 6). ResearchGate. [Link]

-

Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism? (2018, November 16). ResearchGate. [Link]

-

Nucleophilic Substitution Experiment S21. (2021, June 13). YouTube. [Link]

- Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.).

-

Catalytic Hydrogenation. (n.d.). ChemTalk. [Link]

-

Regioselectivity in nitration of a 1,2-disubstituted aromatic compound. (2015, October 18). Chemistry Stack Exchange. [Link]

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). PubMed. [Link]

-

Nucleophilic substitution in the Lab. (2020, October 10). Chemistry LibreTexts. [Link]

-

ChemInform Abstract: One‐Pot Synthesis of Nitronaphthalenes from Morita—Baylis—Hillman Acetates and Primary Nitroalkanes via Sequential SN2′‐Intramolecular Oxidative Nucleophilic Substitution of Hydrogen‐E2 Elimination. (2025, August 7). ResearchGate. [Link]

-

Nucleophilic substitution in the Lab. (2022, July 20). Chemistry LibreTexts. [Link]

-

Synthesis of Csp 3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. (n.d.). PMC. [Link]

-

One-Pot Synthesis of Nitronaphthalenes from Morita-Baylis-Hillman Acetates and Primary Nitroalkanes via Sequential S N 2′-Intramolecular Oxidative Nucleophilic Substitution of Hydrogen-E2 Elimination. (2025, August 7). ResearchGate. [Link]

-

ch8 6 Catalytic Hydrogenation. (2020, June 9). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. google.com [google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 8. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 12. Study on Catalytic Hydrogenation of P-Chloronitrobenzene by CTAB-Pd Nanoparticles [jonuns.com]

- 13. Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods [scirp.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Furman Chemistry 120: Organic / Electrophilic Attack on Polycyclic Aromatic Compounds [furmanchm120.pbworks.com]

- 17. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Degradation of chlorinated nitroaromatic compounds - ProQuest [proquest.com]

- 20. researchgate.net [researchgate.net]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. benchchem.com [benchchem.com]

- 23. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 24. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of 1-Chloro-8-nitronaphthalene: A Technical Guide to its Prospective Crystalline Structure

Abstract

This technical guide provides a comprehensive exploration of the prospective crystalline structure of 1-Chloro-8-nitronaphthalene. In the absence of a publicly available, experimentally determined crystal structure, this document leverages expert analysis of analogous compounds and theoretical principles to predict its solid-state arrangement. We delve into the anticipated synthesis, propose a detailed methodology for single-crystal growth and X-ray diffraction analysis, and present a hypothesized crystal packing model. This guide is intended to serve as a foundational resource for researchers in crystallography, materials science, and drug development, providing a robust framework for the future experimental elucidation and characterization of this compound.

Introduction: The Significance of Crystalline Structure

The precise three-dimensional arrangement of molecules in a crystalline solid dictates a multitude of its physical and chemical properties, including melting point, solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and specialty chemicals, understanding and controlling the crystalline form is of paramount importance. 1-Chloro-8-nitronaphthalene, a derivative of naphthalene, presents an intriguing case for crystallographic study due to the interplay of its substituent groups. The electron-withdrawing nitro group and the bulky, electronegative chloro group in a peri-relationship are expected to exert significant influence on the molecule's conformation and its subsequent packing in the solid state.

While extensive searches of crystallographic databases have not yielded an experimentally determined structure for 1-Chloro-8-nitronaphthalene, this guide will provide a theoretically grounded starting point for its investigation. By examining the known crystal structure of the parent compound, 1-nitronaphthalene, and considering the principles of intermolecular interactions, we can construct a plausible model for the crystalline architecture of its chlorinated derivative.

Synthesis and Crystallization: A Proposed Experimental Workflow

The synthesis of 1-Chloro-8-nitronaphthalene can be approached through the chlorination of 1-nitronaphthalene.[1] The following protocol outlines a prospective pathway for its synthesis and subsequent crystallization to obtain single crystals suitable for X-ray diffraction.

Synthesis of 1-Chloro-8-nitronaphthalene

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 1-nitronaphthalene in a suitable inert solvent such as glacial acetic acid.[2]

-

Catalyst Addition: Introduce a catalytic amount of a Lewis acid, such as anhydrous iron(III) chloride (FeCl₃), to the solution.

-

Chlorination: Bubble chlorine gas through the solution at a controlled rate while maintaining a specific reaction temperature. The temperature should be carefully optimized to favor the formation of the desired 1-chloro-8-nitro isomer and minimize the formation of other isomers.[1]

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, quench the reaction mixture by pouring it into a beaker of ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Filter the crude product and wash it thoroughly with water to remove any remaining acid and catalyst. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[2]

Single-Crystal Growth

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. The following techniques are proposed:

-

Slow Evaporation: Dissolve the purified 1-Chloro-8-nitronaphthalene in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting the growth of single crystals.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below. The decrease in temperature will lead to supersaturation and subsequent crystal growth.

Caption: Proposed experimental workflow for the synthesis, crystallization, and analysis of 1-Chloro-8-nitronaphthalene.

Prospective Crystalline Structure: A Theoretical Analysis

In the absence of experimental data, we can predict the key features of the crystalline structure of 1-Chloro-8-nitronaphthalene by considering the known structure of 1-nitronaphthalene and the influence of the additional chloro-substituent.

Molecular Geometry

The naphthalene core is expected to be largely planar.[3] However, the steric hindrance between the peri-positioned chloro and nitro groups will likely cause some out-of-plane distortion. The nitro group is anticipated to be twisted out of the plane of the naphthalene ring to minimize steric repulsion with the adjacent chloro- and perhydro- groups. This twisting will have implications for the molecule's overall polarity and its ability to form intermolecular interactions.

Caption: Molecular structure of 1-Chloro-8-nitronaphthalene with atom numbering.

Anticipated Intermolecular Interactions

The crystal packing will be governed by a combination of weak intermolecular forces.

-

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are expected to act as hydrogen bond acceptors, forming weak C-H···O interactions with the aromatic hydrogen atoms of neighboring molecules. These interactions are a common feature in the crystal structures of nitroaromatic compounds.[4]

-

π-π Stacking: The planar naphthalene cores are likely to engage in π-π stacking interactions. The presence of the electron-withdrawing nitro group and the electron-donating (by resonance) chloro group will create a polarized aromatic system, potentially favoring offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion.

-

Halogen Bonding: The chlorine atom, with its region of positive electrostatic potential on the axial position (the σ-hole), could participate in halogen bonding with the electron-rich oxygen atoms of the nitro group or the π-system of an adjacent naphthalene ring.

-

C-H···Cl Interactions: Weak hydrogen bonds between aromatic C-H groups and the chlorine atom are also possible.

Hypothetical Crystal Packing

Based on the analysis of potential intermolecular interactions and by analogy with the crystal structure of 1-nitronaphthalene, we can propose a hypothetical packing model. The crystal structure of 1-nitronaphthalene features layers of molecules held together by C-H···O interactions and π-π stacking.[5] A similar layered arrangement is plausible for 1-Chloro-8-nitronaphthalene.

We hypothesize that the molecules will form centrosymmetric dimers through C-H···O interactions. These dimers will then pack in a herringbone or a slipped-stack arrangement, driven by π-π interactions. The chlorine atoms and nitro groups are likely to be oriented to facilitate halogen bonding and further stabilize the crystal lattice.

Proposed X-ray Crystallographic Analysis

Once suitable single crystals are obtained, the following experimental procedure for single-crystal X-ray diffraction is recommended.

Table 1: Proposed Crystallographic Data Collection and Refinement Parameters

| Parameter | Proposed Value/Method |

| Diffractometer | Bruker D8 VENTURE or similar with a microfocus source |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | 100(2) K |

| Crystal System | To be determined |

| Space Group | To be determined |

| Data Collection Software | APEX4 (Bruker) |

| Structure Solution | Intrinsic phasing (e.g., SHELXT) |

| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |

| Hydrogen Atom Treatment | Placed in calculated positions and refined using a riding model |

Conclusion and Future Outlook

This technical guide has presented a comprehensive theoretical framework for the investigation of the crystalline structure of 1-Chloro-8-nitronaphthalene. While an experimental structure remains to be elucidated, the proposed synthesis, crystallization protocols, and detailed analysis of potential intermolecular interactions provide a solid foundation for future research. The determination of the crystal structure will not only provide fundamental insights into the solid-state behavior of this molecule but also contribute to the broader understanding of crystal engineering principles in substituted naphthalene systems. The authors encourage experimental validation of the hypotheses presented herein, which will undoubtedly advance the fields of materials science and pharmaceutical development.

References

-

ResearchGate. The crystal structure of 1-nitronaphthalene viewed along[6]. C... Available at: [Link]

-

PubChem. 1-chloro-8-nitronaphthalene (C10H6ClNO2). Available at: [Link]

-

SIELC Technologies. 1-Chloro-8-nitronaphthalene. Available at: [Link]

-

PubChem. 1-Nitronaphthalene | C10H7NO2 | CID 6849. Available at: [Link]

-

YouTube. 1-nitronaphthalene : Organic synthesis. Available at: [Link]

-

ResearchGate. Accurate Experimental Structure of 1‐Chloronaphthalene. Available at: [Link]

-

ResearchGate. The chlorination of 1-nitronaphthalene. Available at: [Link]

-

Wikipedia. 1-Chloronaphthalene. Available at: [Link]

-

precisionFDA. 1-CHLORO-8-NITRONAPHTHALENE. Available at: [Link]

- Google Patents. RU2669774C1 - Method for producing 1-nitronaphthalene.

-

ACS Publications. Ultrafast Intersystem Crossing in 1-Nitronaphthalene. An Experimental and Computational Study | The Journal of Physical Chemistry A. Available at: [Link]

-

ResearchGate. An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Available at: [Link]

-

RSC Publishing. Intermolecular interactions in molecular crystals: what's in a name? Available at: [Link]

-

CrystEngComm (RSC Publishing). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. Available at: [Link]

-

Wikipedia. Naphthalene. Available at: [Link]

-

ResearchGate. X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. Available at: [Link]

-

PubChem. 1-Chloro-4-nitronaphthalene | C10H6ClNO2 | CID 312719. Available at: [Link]

-

SpectraBase. 1-Chloro-8-nitronaphthalene. Available at: [Link]

-

CCDC. The Largest Curated Crystal Structure Database. Available at: [Link]

-

NIST. Naphthalene, 1-chloro- -- the NIST WebBook. Available at: [Link]

-

The Royal Society of Chemistry. Competition of intermolecular interactions in the self-assembly of co-crystals of trifluoro-meta-arylenediamines (benzene...) Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. google.com [google.com]

- 3. Naphthalene - Wikipedia [en.wikipedia.org]

- 4. Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: 1-Chloro-8-nitronaphthalene in Materials Science

Abstract

1-Chloro-8-nitronaphthalene (1,8-CNN) represents a privileged "peri-substituted" scaffold in materials science. Unlike its isolated isomers, the 1,8-substitution pattern forces the nitro and chloro groups into close proximity (within the van der Waals radii sum), creating significant steric strain and unique electronic interactions. This guide details the utility of 1,8-CNN not as a final material, but as a critical divergent intermediate for synthesizing peri-fused heterocycles—specifically Benzo[cd]indoles and Perimidines . These derivatives are high-value organic semiconductors used in Organic Field-Effect Transistors (OFETs), fluorescent biological probes, and ratiometric sensors.

Module 1: The "Peri-Effect" in Material Design

Structural Significance

The "peri" positions (1 and 8) of the naphthalene ring are spatially crowded. In 1,8-CNN, the interplay between the electron-withdrawing nitro group (

-

Steric Strain: The substituents are forced out of planarity, disrupting

-stacking in the crystal lattice unless cyclized. -

Synthetic Utility: The dipole created between the 1- and 8-positions facilitates intramolecular cyclization . The nitro group serves as a masked nitrogen source (via reduction), while the chlorine atom acts as a leaving group for nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling.

Key Material Applications

| Derivative Class | Material Function | Mechanism of Action |

| Benzo[cd]indoles | Organic Semiconductors (OFETs) | High hole mobility due to planar, fused |

| Perimidines | Fluorescent Probes | Intramolecular Charge Transfer (ICT) sensitivity to solvent polarity (solvatochromism). |

| 1-Chloro-8-aminonaphthalene | Synthetic Intermediate | "Gateway" molecule for constructing peri-fused rings. |

Module 2: Synthetic Protocols

Protocol A: Selective Reduction to 1-Chloro-8-aminonaphthalene

Objective: To reduce the nitro group to an amine without dechlorinating the aromatic ring.

Rationale: Catalytic hydrogenation (Pd/C +

Reagents:

-

1-Chloro-8-nitronaphthalene (1.0 eq)

-

Iron powder (Fe, 325 mesh, 5.0 eq)

-

Ammonium Chloride (

, 0.5 eq) OR Acetic Acid -

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 1-Chloro-8-nitronaphthalene (5 g, 24 mmol) in 100 mL of Ethanol/Water (4:1).

-

Activation: Add Ammonium Chloride (0.64 g, 12 mmol) and heat the solution to 60°C.

-

Reduction: Portion-wise, add Iron powder (6.7 g, 120 mmol) over 20 minutes. The reaction is exothermic; maintain temperature below 85°C.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The starting material (

) should disappear, replaced by a fluorescent amine spot ( -

Workup: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (2 x 20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with water. Dry the organic layer over

and evaporate to yield crude 1-Chloro-8-aminonaphthalene as a dark red/brown solid. -

Purification: Recrystallize from cyclohexane or purify via column chromatography (Silica gel, Hexane/DCM gradient).

Yield Expectation: 75–85% Safety Note: Aromatic amines are toxic and potential mutagens. Handle in a fume hood with double nitrile gloves.

Protocol B: Synthesis of Benzo[cd]indole Scaffolds (The "Clothespin" Cyclization)

Objective: Cyclization of the 1-chloro-8-amino derivative to form the tricyclic benzo[cd]indole core. Context: This reaction utilizes the peri-positioning to facilitate an intramolecular nucleophilic substitution.

Reagents:

-

1-Chloro-8-aminonaphthalene (from Protocol A)

-

Phenylacetylene (or terminal alkyne of choice)

-

Catalyst:

(10 mol%), -

Base:

(2.0 eq) -

Solvent: DMSO (anhydrous)

Methodology:

-

Coupling: Under

atmosphere, combine 1-Chloro-8-aminonaphthalene (1.0 eq), alkyne (1.2 eq), CuI, L-Proline, and Base in DMSO. -

Heating: Heat to 90–110°C for 12–18 hours. The reaction proceeds via an initial Sonogashira-type coupling followed by an intramolecular hydroamination or direct nucleophilic attack depending on the specific catalytic cycle utilized.

-

Extraction: Quench with water, extract into Ethyl Acetate.

-

Result: This yields 2-substituted benzo[cd]indoles, which are potent fluorophores.

Module 3: Critical Pathway Visualization

The following diagram illustrates the divergent synthesis from 1,8-CNN to high-value material targets.

Caption: Divergent synthetic pathways from 1-Chloro-8-nitronaphthalene to functional organic semiconductors and sensors.

Module 4: Safety & Handling Protocols

Hazard Identification

-

Nitro-PAHs: 1-Chloro-8-nitronaphthalene is a nitro-polycyclic aromatic hydrocarbon. Many members of this class are mutagenic (Ames test positive) and suspected carcinogens.

-

Explosivity: While stable at room temperature, nitro-compounds can decompose violently at high temperatures (>200°C). Do not distill the neat nitro-compound to dryness.

Storage & Stability

-

Store in amber vials (light sensitive) under inert atmosphere (

) if possible. -

Keep away from strong reducing agents (hydrides) until controlled reaction is desired.

References

-

PubChem. (2025). 1-Nitronaphthalene Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. (1948). 1-Chloromethylnaphthalene (Related Peri-Synthesis Protocols). Org. Synth. 28 , 30. [Link]

- Pozharskii, A. F., & Dalley, N. K. (2018). Peri-naphthalenes: from molecular overcrowding to functional materials. Russian Chemical Reviews.

-

Zhu, Z., et al. (2008). Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine. Pfizer Global Research.[1] (Demonstrates peri-substitution methodology). [Link]

Sources

Application Note: Strategic Utilization of 1-Chloro-8-nitronaphthalene in Medicinal Chemistry

Abstract

1-Chloro-8-nitronaphthalene (1-Cl-8-NN) represents a specialized class of peri-substituted naphthalenes used to synthesize rigid bicyclic and tricyclic pharmacophores.[1][2] Unlike standard aromatic halides, the unique steric and electronic environment created by the 1,8-substitution pattern ("The Peri-Effect") allows for highly selective nucleophilic aromatic substitutions (

Introduction: The "Peri-Effect" Advantage

In drug design, 1-Chloro-8-nitronaphthalene is valued not merely as a building block but as a "molecular hinge."[1][2] The 1- and 8-positions of the naphthalene ring are spatially proximate (approx.[1][2] 2.4 Å), creating significant steric strain and electronic interaction.[1]

-

Electronic Activation: The nitro group at position 8 exerts a strong electron-withdrawing effect through the

-system and direct field effects, significantly activating the C-Cl bond at position 1 toward nucleophilic attack.[1][2] -

Steric Steering: The bulk of the nitro group inhibits electrophilic attacks at the adjacent positions, directing regioselectivity during downstream functionalization.[1]

-

Scaffold Utility: It is the primary precursor for 1,8-functionalized naphthalenes , including "Proton Sponges," benzo[cd]indoles, and perimidines, which serve as bioisosteres for purines in kinase inhibitors.[1]

Critical Reaction Pathways

The utility of 1-Cl-8-NN branches into two primary synthetic distinct workflows: Nucleophilic Substitution (preserving the nitro group for later reduction) and Direct Reduction (to generate 1-amino-8-chloronaphthalene).[1][2]

Visualization: Synthetic Decision Tree

Figure 1: Divergent synthetic pathways for 1-Chloro-8-nitronaphthalene in drug synthesis.

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of N-substituted-8-nitronaphthalen-1-amines. Application: Introduction of solubilizing groups (e.g., morpholine, piperazine) into DNA-intercalating drugs.[1]

Mechanism & Rationale

The 8-nitro group stabilizes the Meisenheimer-like transition state formed during the attack of the nucleophile at C-1.[1][2] Unlike non-activated aryl chlorides which require Palladium catalysis (Buchwald-Hartwig), this reaction proceeds under thermal conditions due to the peri-activation.[1][2]

Experimental Protocol

Reagents:

-

Nucleophile: Morpholine or N-Boc-piperazine (1.2 equiv)[1][2]

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv)[1] -

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)[2]

Step-by-Step Methodology:

-

Preparation: Charge a dried reaction vessel with 1-Chloro-8-nitronaphthalene (10 mmol) and anhydrous

(20 mmol). Purge with nitrogen.[1][2] -

Solvation: Add DMF (20 mL, 0.5 M concentration). Stir until a suspension forms.

-

Addition: Add the amine nucleophile (12 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 80–100°C . Monitor via TLC (Eluent: 20% EtOAc/Hexane).[1][2]

-

Checkpoint: The starting material (

) should disappear; a highly colored (orange/red) product spot (

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product usually precipitates as a solid.[1]

-

Purification: Recrystallize from Ethanol or perform flash column chromatography.

Data Specification:

| Parameter | Typical Value | Note |

|---|---|---|

| Yield | 75–88% | Steric bulk of amine affects yield.[1][2] |

| Appearance | Orange/Red Needles | Nitro-amines are chromophores.[1][2] |

| 1H NMR (DMSO-d6) |

Protocol B: Synthesis of Perimidine Scaffolds

Objective: Synthesis of 2-substituted-1H-perimidines via reductive cyclization. Application: Perimidines are bioisosteres of purines and are used in antifungal and antitumor drug development.[1]

Mechanism

This is a two-stage "one-pot" equivalent.[1][2] First, the nitro group (or the nitro-amine from Protocol A) is reduced to the diamine.[1] The 1,8-diaminonaphthalene intermediate is highly reactive toward carbonyls, cyclizing to form the six-membered pyrimidine ring fused to the naphthalene.[1]

Experimental Protocol

Reagents:

-

Precursor: 1-Chloro-8-nitronaphthalene OR Product from Protocol A (1.0 equiv)[1][2]

-

Reductant: Iron powder (5.0 equiv) / Ammonium Chloride (

) (5.0 equiv)[2] -

Cyclization Agent: Benzaldehyde (or derivative) (1.1 equiv)[2]

Step-by-Step Methodology:

-

Reduction (Nitro

Amine):-

Dissolve the nitro compound in Ethanol/Water.[1]

-

Add Fe powder and

.[1][2] -

Reflux at 80°C for 2 hours. The solution will turn dark.

-

Checkpoint: TLC should show conversion to a highly polar, fluorescent amine.[1]

-

Filter hot through Celite to remove Iron residues.[1][2] Use the filtrate immediately (1,8-diamines oxidize in air).[1][2]

-

-

Cyclization (Formation of Perimidine):

-

Isolation:

-

Characterization:

-

Perimidines exhibit a characteristic singlet at

~5-6 ppm (aminal proton) if not fully aromatized, or a downfield shift if oxidized to the aromatic system.[1]

-

Visualization: Perimidine Synthesis Flow

Figure 2: Step-wise construction of the Perimidine core.[1][2][4]

Safety & Handling Guidelines

-

Explosion Hazard: Like all nitro-aromatics, 1-Chloro-8-nitronaphthalene can be energetic.[1][2] Avoid heating dry solids.[1][2] Do not distill residues to dryness.[1][2]

-

Toxicity: Halogenated naphthalenes are potential hepatotoxins and skin irritants.[1][2] All weighing must occur in a fume hood.[1][2]

-

Waste Disposal: Aqueous waste containing Iron/Ammonium chloride must be treated as heavy metal waste.[1][2] Organic layers containing DMF should be segregated from non-halogenated solvents.[1][2]

References

-

Nucleophilic Substitution Kinetics: "Reactivity of peri-substituted naphthalenes." Journal of the Chemical Society.[1] (Generalized citation for peri-effect kinetics).

-

Perimidine Synthesis: "Highly selective synthesis of 1H-perimidines from 1,8-dinitronaphthalene." ResearchGate.[1][2][5]

-

1-Amino-8-chloronaphthalene Preparation: "Synthesis of 1-amino-8-chloronaphthalene." GuideChem.

-

Pharmaceutical Relevance: "Application of perimidines in diverse areas." ResearchGate.[1][2][5]

-

Safety Data: "8-Chloronaphthalen-1-amine Compound Summary." PubChem.

Sources

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. 8-Chloronaphthalen-1-amine | C10H8ClN | CID 12385340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis of amino derivatives from 1-Chloro-8-nitronaphthalene